molecular formula C8H15ClO4S B14384598 5-Chloro-5-(propane-1-sulfonyl)pentanoic acid CAS No. 89730-12-1

5-Chloro-5-(propane-1-sulfonyl)pentanoic acid

Cat. No.: B14384598
CAS No.: 89730-12-1
M. Wt: 242.72 g/mol
InChI Key: RCTCMRIDJQTWPI-UHFFFAOYSA-N
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Description

5-Chloro-5-(propane-1-sulfonyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chloro group, a sulfonyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-5-(propane-1-sulfonyl)pentanoic acid typically involves the chlorination of pentanoic acid followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and sulfonylating agents like sulfonyl chlorides. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-5-(propane-1-sulfonyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-5-(propane-1-sulfonyl)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-5-(propane-1-sulfonyl)pentanoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropentanoic acid: Lacks the sulfonyl group, making it less reactive in certain reactions.

    5-Sulfonylpentanoic acid: Lacks the chloro group, affecting its substitution reactions.

    5-Bromo-5-(propane-1-sulfonyl)pentanoic acid: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.

Uniqueness

5-Chloro-5-(propane-1-sulfonyl)pentanoic acid is unique due to the presence of both chloro and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.

Properties

CAS No.

89730-12-1

Molecular Formula

C8H15ClO4S

Molecular Weight

242.72 g/mol

IUPAC Name

5-chloro-5-propylsulfonylpentanoic acid

InChI

InChI=1S/C8H15ClO4S/c1-2-6-14(12,13)7(9)4-3-5-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

RCTCMRIDJQTWPI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C(CCCC(=O)O)Cl

Origin of Product

United States

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